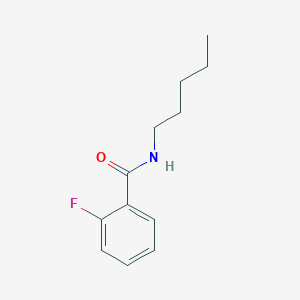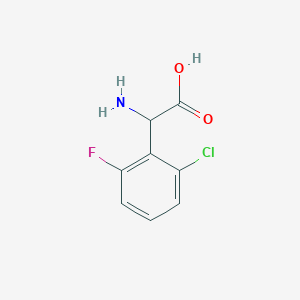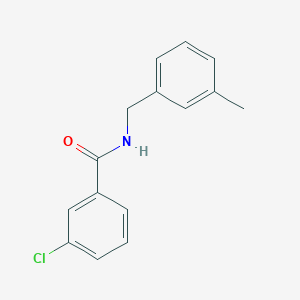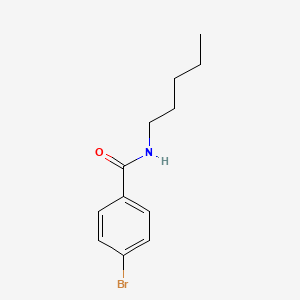
2-fluoro-N-pentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-pentylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a fluorine atom at the second position and a pentyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 2-fluoro-N-pentyl- typically involves the condensation of 2-fluorobenzoic acid with pentylamine. The reaction is carried out under mild conditions using a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable.
Types of Reactions:
Oxidation: 2-fluoro-N-pentylbenzamide can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced products.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-fluoro-N-pentylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzamide, 2-fluoro-N-pentyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
- Benzamide, 2-fluoro-N-decyl-
- Benzamide, 2-fluoro-N-methyl-
- Benzamide, 2-chloro-N-pentyl-
Comparison: 2-fluoro-N-pentylbenzamide is unique due to the presence of both the fluorine atom and the pentyl group, which confer specific chemical and biological properties. Compared to benzamide, 2-fluoro-N-decyl-, the shorter pentyl chain in benzamide, 2-fluoro-N-pentyl- may result in different solubility and bioavailability profiles. The presence of the fluorine atom distinguishes it from benzamide, 2-chloro-N-pentyl-, potentially leading to differences in reactivity and binding interactions.
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
2-fluoro-N-pentylbenzamide |
InChI |
InChI=1S/C12H16FNO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) |
Clé InChI |
JAKUXQGBFMCMNT-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1=CC=CC=C1F |
SMILES canonique |
CCCCCNC(=O)C1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-benzylidene-1-(3-chlorophenyl)-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1636876.png)




![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1636903.png)


![3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1636928.png)



